N-(4-Acetylphenyl)-3-chloro-1-benzothiophene-2-carboxamide
Description
N-(4-Acetylphenyl)-3-chloro-1-benzothiophene-2-carboxamide is a benzothiophene-derived compound characterized by a 3-chloro-substituted benzothiophene core linked to a 4-acetylphenyl group via a carboxamide bridge. Its molecular formula is C₁₇H₁₂ClNO₂S, with a molecular weight of approximately 329.57 g/mol. The compound was synthesized through a condensation reaction involving 3-chloro-1-benzothiophene-2-carboxamide, benzaldehyde, and 40% KOH in DMF, followed by purification via column chromatography .
Properties
IUPAC Name |
N-(4-acetylphenyl)-3-chloro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2S/c1-10(20)11-6-8-12(9-7-11)19-17(21)16-15(18)13-4-2-3-5-14(13)22-16/h2-9H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOPSSCTCHIJHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Acetylphenyl)-3-chloro-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and appropriate reagents.
Introduction of the Chlorine Atom: Chlorination of the benzothiophene core can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Attachment of the 4-Acetylphenyl Group: The 4-acetylphenyl group can be introduced through Friedel-Crafts acylation reactions using acetyl chloride and a Lewis acid catalyst like aluminum chloride.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group by reacting the intermediate compound with an appropriate amine under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the 4-acetylphenyl moiety, converting it to an alcohol.
Substitution: The chlorine atom in the benzothiophene ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products Formed:
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Benzothiophenes: From substitution reactions.
Scientific Research Applications
Medicinal Chemistry
N-(4-Acetylphenyl)-3-chloro-1-benzothiophene-2-carboxamide has been explored for its potential therapeutic applications:
- Anticancer Activity : Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro assays have demonstrated its ability to inhibit the proliferation of human cervical (HeLa) and lung (A549) carcinoma cells at specific concentrations. These findings suggest that it may serve as a lead compound for the development of new anticancer drugs.
- Antimicrobial Properties : Research indicates that compounds within the benzothiophene class, including this compound, exhibit significant antimicrobial activity. Studies have reported effectiveness against various bacterial strains, highlighting its potential use in treating infections .
The biological mechanisms underlying the activities of this compound are not fully elucidated but are believed to involve interactions with specific molecular targets:
- Enzyme Inhibition : The compound may interact with enzymes or receptors, modulating their activity. This interaction could be responsible for its observed antimicrobial and anticancer effects .
Industrial Applications
In addition to its medicinal properties, this compound is utilized in various industrial applications:
- Synthesis of New Materials : The compound serves as a building block for synthesizing more complex molecules in organic chemistry. Its unique structure allows for modifications that can lead to the development of novel materials with specific properties.
- Pharmaceutical Intermediate : It is used as an intermediate in the production of pharmaceuticals and agrochemicals, contributing to the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of N-(4-Acetylphenyl)-3-chloro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular pathways and targets can vary depending on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Key Observations:
- Molecular Weight : The target compound is the smallest (329.57 g/mol), while the cyclohexyl-linked dimer (531.52 g/mol) may face challenges in cellular uptake due to size .
- Sulfamoylphenyl: Polar sulfonamide group could enhance aqueous solubility and mimic sulfa drugs (e.g., sulfamethoxazole) . Benzyl(methyl)amino-sulfonylphenyl: Combines hydrophobicity (benzyl) and ionizability (amino group), possibly improving tissue distribution . Dual Benzothiophene-Cyclohexyl: Extended π-system and rigid linker may increase target affinity but reduce metabolic stability .
Biological Activity
N-(4-Acetylphenyl)-3-chloro-1-benzothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₈H₁₄ClN₃O₂S
- Molecular Weight : 357.84 g/mol
The structure includes a benzothiophene core, which is known for its diverse biological activities. The presence of the acetyl group and chlorine atom enhances the compound's reactivity and biological potential.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of critical metabolic pathways.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
Mechanism of Action : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest. The compound may interact with specific molecular targets, such as enzymes involved in cell proliferation and survival pathways.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 µM |
| A549 (Lung Cancer) | 20 µM |
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A study published in Journal of Chilean Chemical Society reported the synthesis and antimicrobial evaluation of benzothiophene derivatives, including this compound. The results confirmed its effectiveness against several pathogens, suggesting potential for development as an antimicrobial agent . -
Anticancer Activity Investigation :
In a comprehensive study examining the structure-activity relationship, this compound was shown to possess significant cytotoxic effects on MCF-7 cells. The study highlighted the importance of the acetyl group in enhancing biological activity . -
Mechanistic Insights :
Research has indicated that the compound may inhibit specific signaling pathways involved in cancer cell survival, such as the PI3K/Akt pathway. This inhibition leads to reduced cell viability and increased apoptosis in treated cancer cells .
Q & A
Q. What are the established synthetic routes for N-(4-Acetylphenyl)-3-chloro-1-benzothiophene-2-carboxamide, and how can purity be optimized?
The compound is synthesized via a multi-step reaction. A representative method involves dissolving the intermediate (3.29 g, 0.01 mol) in DMF, adding benzaldehyde (1.06 g, 0.01 mol), and stirring with 40% KOH at room temperature for 24 hours. The mixture is neutralized with HCl, filtered, and recrystallized from methanol. Final purification employs column chromatography using a gradient of n-hexane:chloroform (90:10) to achieve >95% purity .
Q. How is the molecular structure of this compound characterized in crystallographic studies?
X-ray crystallography using the SHELX system (e.g., SHELXL for refinement) is recommended for precise structural determination. This method resolves bond lengths, angles, and torsion angles, critical for confirming the benzothiophene core and acetylphenyl substituents. SHELX is robust for small-molecule refinement and accommodates high-resolution data .
Q. What analytical techniques are used to assess purity and functional group integrity?
- HPLC-MS : Quantifies purity and detects byproducts.
- NMR (1H/13C) : Confirms substitution patterns (e.g., chloro, acetyl groups).
- FT-IR : Validates carbonyl (C=O) and amide (N–H) stretches.
- Elemental Analysis : Ensures stoichiometric consistency .
Advanced Research Questions
Q. How can molecular docking studies elucidate the compound’s biological targets?
Computational docking (e.g., AutoDock Vina) identifies potential interactions with enzymes like mitogen-activated protein kinase 1 (MAPK1). The chloro and acetyl groups enhance hydrophobic binding, while the benzothiophene core may occupy catalytic pockets. Validate predictions with in vitro kinase assays and compare binding affinities to structurally related analogs .
Q. How should researchers address contradictions in reported biological activities across studies?
Discrepancies in bioactivity data (e.g., IC50 variability) may arise from assay conditions (pH, temperature) or cellular models. Standardize protocols using reference inhibitors (e.g., staurosporine for kinases) and perform dose-response curves in triplicate. Cross-validate findings with orthogonal assays (e.g., SPR for binding kinetics) .
Q. What strategies guide structure-activity relationship (SAR) studies for this compound?
- Substitution Analysis : Replace the 3-chloro group with fluoro or methyl to assess steric/electronic effects.
- Scaffold Hybridization : Fuse the benzothiophene with a benzothiazole (as in related compounds) to enhance π-π stacking.
- Pharmacophore Mapping : Identify critical motifs (e.g., acetylphenyl for H-bonding) via comparative molecular field analysis (CoMFA) .
Methodological Considerations
Q. How can crystallographic data resolve ambiguities in stereochemistry?
SHELXL’s twin refinement handles twinned crystals, common in benzothiophene derivatives. Use the Hooft parameter (y) to validate absolute configuration. Pair with DFT-optimized structures (e.g., Gaussian 16) for electronic consistency .
Q. What in silico tools predict metabolic stability for this compound?
Employ ADMET predictors (e.g., SwissADME) to estimate cytochrome P450 interactions. Key parameters include logP (lipophilicity) and topological polar surface area (TPSA). Experimental validation via microsomal assays (e.g., human liver microsomes) quantifies metabolic half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
